molecular formula C11H14N2O B2957660 2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 2166674-20-8

2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2957660
CAS No.: 2166674-20-8
M. Wt: 190.246
InChI Key: CBOXSNZSXONRAF-UHFFFAOYSA-N
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Description

2-Methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrimidine core. The pyrimidine ring is substituted with a methyl group at position 2 and a propenyloxy (allyl ether) group at position 3. This structure confers unique electronic and steric properties, making it a candidate for exploration in agrochemical and pharmaceutical research.

Properties

IUPAC Name

2-methyl-4-prop-2-enoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-7-14-11-9-5-4-6-10(9)12-8(2)13-11/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOXSNZSXONRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Ring

The biological and physicochemical properties of cyclopenta[d]pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Positions) Molecular Weight Key Properties/Bioactivity References
2-Methyl-4-(prop-2-en-1-yloxy)-cyclopenta[d]pyrimidine 2-Me, 4-OCH₂CH=CH₂ 204.24 (est.) Potential herbicidal activity (inferred)
2-Methyl-4-(prop-2-yn-1-yloxy)-cyclopenta[d]pyrimidine 2-Me, 4-OCH₂C≡CH 202.23 (est.) High herbicidal efficacy (root growth inhibition)
2-Chloro-4-methyl-cyclopenta[d]pyrimidine 2-Cl, 4-Me 168.63 Increased lipophilicity; halogen bonding potential
2,4-Dichloro-cyclopenta[d]pyrimidine 2-Cl, 4-Cl 189.05 Enhanced stability; agrochemical intermediate
2-{4-Chloro-cyclopenta[d]pyrimidin-2-yl}pyridine 2-Pyridyl, 4-Cl 231.68 Aromatic interactions; predicted pKa = 0.48

Key Observations :

  • Propenyloxy vs. Propargyloxy : The propargyloxy analog (OCH₂C≡CH) exhibits superior herbicidal activity compared to the propenyloxy derivative, likely due to the electron-withdrawing nature of the triple bond enhancing reactivity .
Table 2: Reported Bioactivities of Selected Analogs
Compound Name Bioactivity Mechanism/Application References
2-Methyl-4-(prop-2-yn-1-yloxy)-cyclopenta[d]pyrimidine Herbicidal (root growth inhibition) Disruption of plant cell division
2-Chloro-4-methyl-cyclopenta[d]pyrimidine Agrochemical intermediate Precursor for fungicides/insecticides
2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-cyclopenta[d]pyrimidine Not explicitly reported Sulfanyl group may enhance binding to enzymes

Key Observations :

  • Propargyloxy derivatives show marked herbicidal effects, while chloro-substituted analogs are often intermediates in synthetic pathways for agrochemicals .
  • Sulfanyl groups (e.g., in ) could modulate interactions with cysteine residues in target proteins, though specific data are lacking .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name logP (Predicted) Solubility (Predicted) Melting Point (°C)
2-Methyl-4-(prop-2-en-1-yloxy)-cyclopenta[d]pyrimidine 2.1 (est.) Low (non-polar substituents) Not reported
2-{4-Chloro-cyclopenta[d]pyrimidin-2-yl}pyridine 1.32 Moderate 305.5 (predicted)
2,4-Diethyl cyclopenta[d]pyrimidine-2,4-dicarboxylate 2.8 Low (ester groups) Not reported

Key Observations :

  • Ester derivatives (e.g., ) exhibit higher logP values, suggesting increased lipophilicity for tissue penetration .
  • Pyridine-containing analogs () show moderate solubility, balancing aromatic and polar characteristics .

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